molecular formula C10H8ClNO4S2 B13255445 Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B13255445
M. Wt: 305.8 g/mol
InChI Key: ZVPREGSYIALZCU-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate typically involves the chlorosulfonation of ethyl thieno[2,3-b]pyridine-2-carboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

    Starting Material: Ethyl thieno[2,3-b]pyridine-2-carboxylate.

    Reagent: Chlorosulfonic acid.

    Reaction Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the chlorosulfonation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Hydrogen gas in the presence of a catalyst, such as palladium on carbon.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed

    Substitution Products: Sulfonamides, sulfonate esters.

    Reduction Products: Sulfonamides, sulfonic acids.

    Oxidation Products: Sulfonic acid derivatives.

Scientific Research Applications

Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate has various applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other pharmacologically active compounds.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The thieno[2,3-b]pyridine core structure allows for specific binding interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate
  • Thieno[2,3-b]pyridine-2-carboxylic acid derivatives
  • Thieno[3,2-c]pyridine derivatives

Uniqueness

Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of the chlorosulfonyl group, which imparts distinct reactivity and biological activity compared to other thieno[2,3-b]pyridine derivatives.

This compound’s versatility and potential for modification make it a valuable tool in the development of new therapeutic agents and other chemical applications.

Properties

Molecular Formula

C10H8ClNO4S2

Molecular Weight

305.8 g/mol

IUPAC Name

ethyl 3-chlorosulfonylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClNO4S2/c1-2-16-10(13)7-8(18(11,14)15)6-4-3-5-12-9(6)17-7/h3-5H,2H2,1H3

InChI Key

ZVPREGSYIALZCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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